Benzoquinoneacetic acid

Vue d'ensemble

Description

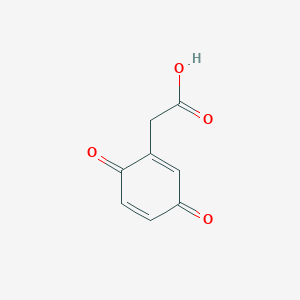

Benzoquinoneacetic acid is an organic compound with the molecular formula C8H6O4. It belongs to the class of quinones, which are characterized by a six-membered aromatic ring containing two carbonyl groups. This compound is known for its distinctive red or red-orange color, which is a result of its conjugated system of double bonds and carbonyl groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzoquinoneacetic acid can be synthesized through various methods. One common approach involves the oxidation of homogentisic acid using polyphenol oxidase . Another method involves the Thiele-Winter acetoxylation, where 1,4- or 1,2-quinone derivatives react with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are then hydrolyzed to form hydroxyhydroquinone derivatives, which are subsequently oxidized to this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Oxidation and Reduction Reactions

BQA is formed via the oxidation of HGA, catalyzed by polyphenol oxidase or alkaline conditions (pH > 8) in the presence of oxidants like NaOCl . This process involves dehydrogenation and cyclization:

Key observations:

-

Oxidation kinetics : LC/TOF-MS studies show that NaOCl accelerates HGA oxidation to BQA, with molecular ions at m/z 165 (BQA) and m/z 181 (oxidized BQA) .

-

Reductive pathways : BQA can be reduced back to HGA under acidic conditions, though this is reversible and pH-dependent .

Nucleophilic Additions

The quinone group in BQA participates in Michael addition (MA) reactions with thiols, similar to benzoquinone derivatives . For example:

-

Thiol reactivity : BQA reacts with nitrobenzenethiol (NBT) via MA, forming adducts confirmed by NMR and mass spectrometry .

-

Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance BQA’s electrophilicity, increasing reaction rates with nucleophiles .

Table 1 : Kinetic parameters for BQD (substituted benzoquinone derivatives) reactions with NBT

| Substituent | Rate Constant (k, s⁻¹) | EPR Signal Intensity |

|---|---|---|

| Cl | 0.45 | High |

| CH₃ | 0.12 | Low |

| t-Bu | 0.08 | Negligible |

Polymerization and Ochronosis

BQA undergoes spontaneous polymerization in vivo, forming melanin-like pigments that deposit in connective tissues. Key steps include:

-

Radical-mediated polymerization : EPR studies confirm transient semiquinone radicals during BQA oxidation .

-

Crosslinking : BQA polymers bind collagen via covalent interactions, leading to ochronotic tissue damage .

Biochemical implications :

-

Ascorbic acid inhibits BQA polymerization by reducing oxidative stress, decreasing ochronosis severity .

-

Urinary BQA levels correlate with ochronotic progression in alkaptonuria patients .

Acid-Catalyzed Reactions

BQA participates in acid-mediated transformations akin to Thiele-Winter acetoxylation:

-

Triacetate formation : Under H₂SO₄ catalysis, BQA reacts with acetic anhydride to yield triacetoxy derivatives . This reaction proceeds via electrophilic aromatic substitution at the quinone’s electron-deficient positions.

Analytical Characterization

NMR and MS data :

-

¹H NMR : BQA exhibits a singlet at δ 6.50–6.58 ppm for aromatic protons, with broadening under oxidative conditions .

-

ESI-MS : [M–H]⁻ peak at m/z 165.1 (C₈H₅O₄⁻), with fragmentation patterns confirming the acetic acid side chain .

Table 2 : Spectral data for BQA adducts

| Adduct | ¹H NMR (δ, ppm) | ESI-MS (m/z) |

|---|---|---|

| BQA-NBT adduct | 7.05–6.94 (m, 3H) | 262.0179 ([M–H]⁻) |

| Oxidized BQA | Broad singlet ~6.58 | 181.0 ([M+O]⁻) |

Biochemical Pathways in Alkaptonuria

BQA’s role in alkaptonuria involves:

-

HGA oxidation : Defective homogentisate 1,2-dioxygenase leads to HGA accumulation, which auto-oxidizes to BQA .

-

Toxicity mechanisms :

Therapeutic interventions :

Applications De Recherche Scientifique

Biological Activities

BQA demonstrates several biological activities that make it a valuable compound in medicinal chemistry:

- Antioxidant Properties : BQA has been shown to exhibit significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly beneficial in the development of therapeutic agents aimed at combating oxidative stress-related diseases .

- Antimicrobial Activity : Research indicates that BQA possesses antimicrobial properties against various pathogens. Its effectiveness in inhibiting bacterial growth makes it a candidate for developing new antimicrobial agents .

- Antitumor Activity : BQA has been associated with cytotoxic effects on cancer cells, suggesting its potential as an antitumor agent. Studies have demonstrated that derivatives of benzoquinones can induce apoptosis in cancer cells, highlighting their therapeutic potential .

Applications in Pharmaceuticals

The pharmacological applications of BQA are diverse:

- Drug Development : BQA serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases. Its derivatives are explored for their potential as novel anticancer drugs due to their ability to induce cell death in tumor cells .

- Metabolic Disorders : In the context of metabolic diseases, BQA's role as an intermediate compound in metabolic pathways is significant. It has been implicated in conditions related to homogentisic acid metabolism, such as alkaptonuria, where its accumulation can lead to health complications .

Material Science Applications

BQA's unique properties extend into materials science:

- Conducting Polymers : BQA has been utilized in the synthesis of conducting polymers like polyaniline (PANI). The incorporation of BQA enhances the electrical conductivity and stability of these polymers, making them suitable for applications in electronic devices and sensors .

- Dyes and Pigments : Due to its vibrant color properties, BQA can be used in dyeing processes. Its stability and reactivity allow it to be incorporated into various dye formulations for textiles and other materials .

Case Studies

Several studies exemplify the applications of BQA:

Mécanisme D'action

The mechanism of action of benzoquinoneacetic acid involves its ability to undergo redox reactions. It can act as an electron acceptor in oxidation reactions, forming reactive oxygen species that can interact with various molecular targets. These interactions can lead to the modulation of cellular pathways involved in oxidative stress, inflammation, and cell signaling .

Comparaison Avec Des Composés Similaires

Hydroquinone: A reduced form of benzoquinoneacetic acid with similar redox properties.

Naphthoquinone: Another quinone derivative with a larger aromatic system.

Anthraquinone: A quinone derivative with three fused aromatic rings.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to undergo both oxidation and reduction reactions makes it a versatile compound in various scientific and industrial applications .

Activité Biologique

Benzoquinoneacetic acid (BQA) is an important metabolite derived from the oxidation of homogentisic acid (HGA), primarily catalyzed by the enzyme polyphenol oxidase. This compound has significant biological activity, particularly in relation to its role in metabolic disorders such as alkaptonuria, a rare genetic condition characterized by the accumulation of HGA due to a deficiency in the enzyme homogentisate 1,2-dioxygenase. BQA exhibits various biological effects, including renal and osteotoxicity, and its presence in urine can serve as a biomarker for certain metabolic disorders.

BQA is chemically classified as a quinone, which is characterized by its reactivity and ability to participate in redox reactions. The structural formula for BQA is , and it can be represented as follows:

Formation and Pathway

The pathway leading to the formation of BQA from HGA involves several enzymatic reactions:

- Homogentisate Oxidation : HGA is oxidized to BQA via polyphenol oxidase.

- Polymerization : Under pathological conditions, BQA can polymerize into larger structures, contributing to the formation of ochronotic pigment, which accumulates in connective tissues.

Toxicological Effects

BQA has been identified as an osteotoxin and renal toxin , meaning it can cause damage to bone and kidney tissues when present in elevated concentrations. This toxicity is particularly relevant in patients with alkaptonuria, where high levels of BQA are observed due to impaired metabolism.

- Osteotoxicity : Chronic exposure to BQA can lead to joint damage and arthritis, known as ochronotic arthritis.

- Renal Toxicity : Elevated BQA levels have been associated with kidney damage, potentially leading to renal failure.

Case Studies

- Alkaptonuria Patients : A study indicated that patients with alkaptonuria excrete significant amounts of BQA in their urine. The urinary excretion levels correlate with the severity of joint pain and damage observed in these patients .

- Ascorbic Acid Intervention : Research demonstrated that administration of ascorbic acid could reduce urinary excretion of BQA without affecting HGA levels significantly. This suggests a potential therapeutic approach for managing symptoms associated with alkaptonuria .

- Spectroscopic Studies : A comparative investigation using spectroscopic techniques revealed insights into the chemical behaviors of HGA and BQA, highlighting the role of radical species in their metabolism and potential implications for oxidative stress-related conditions .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Osteotoxicity | Joint damage and arthritis | |

| Renal Toxicity | Kidney damage | |

| Biomarker | Indicator for alkaptonuria | |

| Interaction with Amines | Reactivity with biological amines |

Table 2: Case Studies on this compound

Propriétés

IUPAC Name |

2-(3,6-dioxocyclohexa-1,4-dien-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPRJRLALQKSHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=CC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145486 | |

| Record name | 1,4-Cyclohexodiene-1-acetic acid, 3,6-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Benzoquinoneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10275-07-7 | |

| Record name | Benzoquinoneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10275-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexodiene-1-acetic acid, 3,6-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010275077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexodiene-1-acetic acid, 3,6-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoquinoneacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSJ9Q3U9WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzoquinoneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.